molecular formula C12H18N4 B1530769 1-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepane CAS No. 1707566-42-4

1-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepane

Cat. No.: B1530769
CAS No.: 1707566-42-4
M. Wt: 218.3 g/mol
InChI Key: MZCIMEATOLLGEM-UHFFFAOYSA-N
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Description

1-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms) linked to a pyrimidine scaffold substituted with a cyclopropyl group at the 6-position. The cyclopropyl substituent may confer unique steric and electronic properties, influencing receptor binding, metabolic stability, and solubility compared to other analogs.

Properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-4-13-5-7-16(6-1)12-8-11(10-2-3-10)14-9-15-12/h8-10,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCIMEATOLLGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=NC(=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepane typically involves the reaction of cyclopropylpyrimidin-4-yl with diazepane under specific conditions. The reaction conditions may include the use of a catalyst, controlled temperature, and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process may also include quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

1-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepane has several scientific research applications, including:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may be utilized in biological studies to understand its interaction with various biomolecules.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepane exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares 1-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepane to structurally related 1,4-diazepane derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Properties

Compound Name Substituent on Pyrimidine/Ring Molecular Formula Molecular Weight Key Features Reference
This compound 6-Cyclopropyl C₁₄H₂₀N₄ 260.34 g/mol* Cyclopropyl group enhances rigidity; may improve metabolic stability. N/A
1-[2-(4-Chlorophenyl)-6-methylpyrimidin-4-yl]-1,4-diazepane 2-(4-Chlorophenyl), 6-methyl C₁₆H₁₉ClN₄ 302.8 g/mol Chlorophenyl group increases lipophilicity; methyl improves steric bulk.
1-(2-Chloro-6-Methyl-pyrimidin-4-yl)-1,4-diazepane 2-Chloro, 6-methyl C₁₀H₁₅ClN₄ 226.7 g/mol Chloro and methyl groups enhance electron-withdrawing effects.
1-(6-Chloro-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane hydrochloride 6-Chloro, 2-methylsulfanyl C₁₀H₁₅ClN₄S·HCl 307.2 g/mol Methylsulfanyl and chloro groups may improve receptor binding affinity.
1-(4-Methylphenyl)-1,4-diazepane 4-Methylphenyl C₁₂H₁₈N₂ 190.29 g/mol Aromatic substituent increases π-π stacking potential; lower polarity.
1-(oxan-4-yl)-1,4-diazepane Oxan-4-yl (tetrahydropyran) C₁₀H₂₀N₂O 184.28 g/mol Oxygen-containing substituent improves solubility; reduced steric hindrance.

*Calculated based on structural similarity to analogs.

Key Observations:
  • Aromatic substituents (e.g., 4-chlorophenyl in , 4-methylphenyl in ) improve lipophilicity and may target serotonin or dopamine receptors. Cyclopropyl group: Introduces a non-aromatic, rigid structure, which could reduce metabolic oxidation compared to bulkier aromatic groups.
  • Physicochemical Trends :

    • Compounds with chlorinated aromatic rings (e.g., ) exhibit higher molecular weights and logP values, favoring blood-brain barrier penetration.
    • Oxygen-containing groups (e.g., oxan-4-yl in ) lower molecular weight and improve aqueous solubility.
Serotonin Receptor Modulation
  • 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane ():
    • Demonstrated high selectivity for 5-HT7R (serotonin receptor subtype), with negligible binding to other 5-HTRs.
    • Proposed for autism spectrum disorder treatment due to 5-HT7R's role in neurodevelopment .
  • This compound :
    • The pyrimidine scaffold is analogous to pyrazole-containing compounds in . The cyclopropyl group may fine-tune selectivity by reducing off-target interactions.
Nicotinic Acetylcholine Receptor (nAChR) Interactions
  • 1-(Pyridin-3-yl)-1,4-diazepane ():
    • Binds to nAChRs via a classical pharmacophore model, with the diazepane ring oriented toward the principal subunit .
    • Substituent variations (e.g., cyclopropyl vs. pyridinyl) could alter agonist efficacy or subtype specificity.

Biological Activity

1-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrimidine Ring : The cyclopropyl-substituted pyrimidine is synthesized through reactions involving cyclopropylamine and appropriate pyrimidine precursors.
  • Diazepane Ring Formation : The diazepane moiety is formed via cyclization reactions using 1,2-diamines and dihaloalkanes.
  • Coupling Reaction : The final step involves coupling the pyrimidine and diazepane rings through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes. The compound may exhibit affinity for sigma receptors, which are implicated in neuroprotection and other therapeutic areas .

Anticancer Properties

Research indicates that compounds similar to this compound have shown promising anticancer properties. For instance, studies on diazepane derivatives have demonstrated their ability to inhibit cancer cell proliferation without significant toxicity .

CompoundCell Line TestedIC50 (μM)Notes
2cPANC150Low toxicity observed
3dSH-SY5Y100Moderate toxicity at high concentration

Antioxidant Activity

The antioxidant capacity of this compound derivatives has also been evaluated. These compounds showed significant radical scavenging activity, suggesting potential protective effects against oxidative stress .

Study on Sigma Receptor Affinity

A study investigating a series of diazepane-containing derivatives found that specific compounds exhibited high affinity for sigma receptors (σR), which are associated with various neuroprotective effects. The best-performing derivatives showed Ki values below 20 nM, indicating strong binding affinity .

Evaluation of Cytotoxicity

In a cytotoxicity evaluation involving human pancreatic carcinoma (PANC1) and neuroblastoma (SH-SY5Y) cell lines, several derivatives of diazepane were tested. Notably, compounds with high σR affinity demonstrated low cytotoxicity across various concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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